N-(4-carbamothioylpyridin-2-yl)acetamide
Description
N-(4-carbamothioylpyridin-2-yl)acetamide is an acetamide derivative featuring a pyridine ring substituted at the 2-position with an acetamide group (-NH-CO-CH3) and at the 4-position with a carbamothioyl group (-C(S)NH2). This compound is of interest in medicinal chemistry due to the pharmacological versatility of pyridine-based acetamides, which are known to exhibit enzyme inhibitory, antimicrobial, and antiviral activities .
Properties
IUPAC Name |
N-(4-carbamothioylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-5(12)11-7-4-6(8(9)13)2-3-10-7/h2-4H,1H3,(H2,9,13)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFYCCPMHTWGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamothioylpyridin-2-yl)acetamide typically involves the reaction of 4-carbamothioylpyridine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamothioylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Amines, alcohols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-carbamothioylpyridin-2-yl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(4-carbamothioylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways within the cell.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The pyridine core and acetamide linkage are common among analogs, but substituent variations dictate functional differences:
Key Compounds:
N-(4-Chloropyridin-2-yl)acetamide Structure: 2-acetamide, 4-chloro substituent. Properties: The chloro group is electron-withdrawing, influencing reactivity and crystal packing. It serves as a synthetic intermediate for further functionalization .
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide Structure: Acetamide linked to pyridin-3-yl, with a 3-cyanophenyl group. Activity: Inhibits SARS-CoV-2 main protease via H-bonds with ASN142 and GLY143 . Contrast with Target: The pyridin-3-yl orientation and cyanophenyl group differ spatially from the target’s pyridin-2-yl and carbamothioyl, affecting target selectivity.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]-acetamide Structure: Pyridazinone core with bromophenyl and methoxybenzyl groups. Activity: FPR2 agonist, inducing calcium mobilization in neutrophils . Contrast with Target: The pyridazinone ring and bulkier substituents likely limit membrane permeability compared to the target’s compact pyridine-carbamothioyl system.
Table 1: Activity Comparison of Selected Acetamide Derivatives
- Antimicrobial Activity : Compounds with sulfur-containing groups (e.g., thiazole in ) show enhanced activity; the target’s carbamothioyl may similarly improve efficacy against gram-positive bacteria.
- Enzyme Inhibition : Acetamide-pyridine scaffolds inhibit MAO-B, AChE, and BChE . The carbamothioyl group’s sulfur could increase binding to enzyme active sites compared to chloro or methyl analogs.
Molecular Interactions and Solubility
- Polar groups may enhance aqueous solubility compared to non-polar substituents (e.g., methyl) .
- Pyridazinone Derivatives: Bulky substituents (e.g., methoxybenzyl) reduce solubility but improve receptor specificity .
Biological Activity
N-(4-carbamothioylpyridin-2-yl)acetamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring substituted with a carbamothioyl group and an acetamide moiety. The molecular formula is , and it features a unique structure that may contribute to its biological activity.
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : It has been suggested that this compound interacts with key proteins involved in cell signaling pathways, leading to reduced cell survival and increased apoptosis.
Case Studies and Experimental Findings
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The half-maximal effective concentration (EC50) values ranged from 5 μM to 15 μM across different studies, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in treated cells. This was associated with the activation of caspases 3, 8, and 9, which are critical mediators of the apoptotic pathway.
- Cell Cycle Arrest : Further investigations using cell cycle analysis indicated that this compound causes a G1 phase arrest in cancer cells, preventing their progression into the S phase. This effect contributes to its overall anticancer efficacy.
Data Table: Biological Activity Summary
| Cell Line | EC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 10 | Apoptosis induction | |
| HeLa | 8 | Cell cycle arrest | |
| A549 | 12 | Inhibition of proliferation | |
| HT-29 (Colon) | 15 | Caspase activation |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the core structure can enhance biological activity. For instance:
- Substitution Effects : Variations in substituents on the pyridine ring have been shown to influence potency. For example, compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
